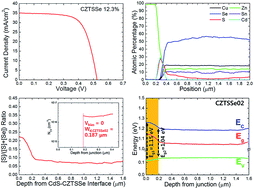A band-gap-graded CZTSSe solar cell with 12.3% efficiency†
Journal of Materials Chemistry A Pub Date: 2016-04-27 DOI: 10.1039/C6TA01558A
Abstract
Although Cu2ZnSn(S,Se)4 (CZTSSe) has attracted attention as an alternative to CuInGaSe2 (CIGS) as an absorber material in solar cells, its low efficiency is a serious shortcoming preventing its commercialization. To realize a high-efficiency CZTSSe solar cell, improved grain crystallinity, inhibited secondary-phase formation, controlled defect generation, adequate Na content, and band gap grading are required in the absorber layer. Few studies have focused specifically on band gap grading. In this study, a method of using SeS2, a new potential chalcogenization source material, to control the S and Se contents in a CZTSSe absorber and its effects were investigated. Using an appropriate SeS2/Se weight ratio, band gap grading was realized within the depletion region. By increasing the value of VOC through band gap grading in the depletion region, a record VOC deficit of 0.576 V was achieved. Furthermore, the possibility of enhancing JSC through the formation of a type-inverted n-type phase at the absorber surface in response to an appropriate alignment of the conduction-band minimum energy level and the Fermi energy pinning level is discussed. By introducing the chalcogenization source material SeS2 during the annealing process, CZTSSe solar cells with a maximum efficiency of 12.3% were obtained.


Recommended Literature
- [1] Contents list
- [2] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [3] Long-term, stable, and improved oxygen-reduction performance of titania-supported PtPb nanoparticles†
- [4] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [5] The nature and sources of laser induced isotopic fractionation in laser ablation-multicollector-inductively coupled plasma-mass spectrometry
- [6] Deep ultraviolet optical limiting materials: 2D Ti3C2 and Ti3AlC2 nanosheets†
- [7] A waste-minimized protocol for the preparation of 1,2-azido alcohols and 1,2-amino alcohols†
- [8] Novel room light-induced disproportionation reaction of organo-ditin and -dilead compounds with organic dichalcogenides: an efficient salt-free route to organo-tin and -lead chalcogenides
- [9] Pharmacokinetics of Agelastatin A in the central nervous system
- [10] Nucleation: theory and experiment

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 16817-43-9
-
CAS no.: 1303-88-4
-
CAS no.: 119823-35-7
-
CAS no.: 12134-29-1









